molecular formula C19H20Cl2FN3OS B2661687 2-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217084-30-4

2-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2661687
CAS No.: 1217084-30-4
M. Wt: 428.35
InChI Key: GTBBIZQUTXBLPZ-UHFFFAOYSA-N
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Description

2-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic organic compound that belongs to the class of benzamide derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the chloro, dimethylamino, and fluorobenzo[d]thiazol-2-yl groups through various substitution reactions. Common reagents used in these steps include chlorinating agents, amines, and fluorinating agents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography. The use of automated reactors and continuous flow systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the conversion of the dimethylamino group to a nitro group.

    Reduction: The compound could be reduced to form different amine derivatives.

    Substitution: Halogen substitution reactions can occur, particularly involving the chloro and fluoro groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitrobenzamide derivatives, while reduction could produce various amine compounds.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the dimethylamino and fluorobenzo[d]thiazol-2-yl groups suggests potential binding to active sites, influencing biological pathways and exerting pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-(dimethylamino)propyl)-N-(benzothiazol-2-yl)benzamide
  • N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

Uniqueness

The unique combination of the chloro, dimethylamino, and fluorobenzo[d]thiazol-2-yl groups in 2-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be crucial for its specific applications in medicinal chemistry and other fields.

Properties

IUPAC Name

2-chloro-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3OS.ClH/c1-23(2)10-5-11-24(18(25)14-6-3-4-7-15(14)20)19-22-16-9-8-13(21)12-17(16)26-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBBIZQUTXBLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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